2-Azido-6-methoxypyridine
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Overview
Description
2-Azido-6-methoxypyridine is an organic compound that belongs to the class of azides and pyridines It is characterized by the presence of an azido group (-N₃) and a methoxy group (-OCH₃) attached to a pyridine ring
Mechanism of Action
Mode of Action
. These reactions can lead to changes in the molecular structure and function of the targets they interact with.
Biochemical Pathways
, it is known that azides and pyridine derivatives can influence various biochemical pathways For instance, azides can interfere with the normal functioning of enzymes and other proteins, leading to changes in cellular processes
Biochemical Analysis
Biochemical Properties
Azides are known to be reactive groups that can participate in various biochemical reactions
Cellular Effects
Azides have been shown to have effects on Toll-like receptors in cells .
Molecular Mechanism
Azides are known to participate in reactions such as free radical reactions .
Temporal Effects in Laboratory Settings
Azides are known to be potentially mutagenic impurities in drug substances .
Metabolic Pathways
Azides have been used in metabolic labeling of glycans .
Transport and Distribution
Azides are known to be reactive groups that can participate in various biochemical reactions .
Subcellular Localization
Azides have been used in metabolic labeling of glycans, which could potentially affect their localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Azido-6-methoxypyridine can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethoxypyridine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to facilitate the substitution of the methoxy group with the azido group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Azido-6-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition Reactions: The azido group can undergo 1,3-dipolar cycloaddition with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, dimethylformamide (DMF), elevated temperatures.
Cycloaddition: Alkynes, copper(I) catalysts, room temperature.
Reduction: Hydrogen gas, palladium or platinum catalysts, room temperature.
Major Products Formed
Substitution: Various substituted pyridines depending on the nucleophile used.
Cycloaddition: 1,2,3-Triazoles.
Reduction: 2-Amino-6-methoxypyridine.
Scientific Research Applications
2-Azido-6-methoxypyridine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: Lacks the azido group, making it less reactive in cycloaddition reactions.
3-Methoxypyridine: Similar structure but with the methoxy group at a different position, affecting its reactivity and applications.
4-Methoxypyridine: Another isomer with different chemical properties and uses.
Uniqueness
2-Azido-6-methoxypyridine is unique due to the presence of both the azido and methoxy groups on the pyridine ring. This combination imparts distinct reactivity, particularly in cycloaddition and substitution reactions, making it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
2-azido-6-methoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-11-6-4-2-3-5(8-6)9-10-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGLTBCTHMSHIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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